2-(Methylthio)phenylzinc iodide

Catalog No.
S3546202
CAS No.
308796-24-9
M.F
C7H7ISZn
M. Wt
315.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)phenylzinc iodide

CAS Number

308796-24-9

Product Name

2-(Methylthio)phenylzinc iodide

IUPAC Name

iodozinc(1+);methylsulfanylbenzene

Molecular Formula

C7H7ISZn

Molecular Weight

315.5 g/mol

InChI

InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

LRWSFIRLRHUIFL-UHFFFAOYSA-M

SMILES

CSC1=CC=CC=[C-]1.[Zn+]I

Canonical SMILES

CSC1=CC=CC=[C-]1.[Zn+]I

The reactivity of 2-(Methylthio)phenylzinc iodide is primarily observed in cross-coupling reactions. It can participate in:

  • Palladium-Catalyzed Cross-Coupling Reactions: This compound is commonly used in palladium-catalyzed processes to form carbon-carbon bonds with various electrophiles, including aryl halides and alkenes .
  • Nucleophilic Substitution Reactions: The zinc-iodide bond can be replaced by other nucleophiles, making it versatile for further functionalization .
  • Reactions with Thiomethyl-Substituted Compounds: It can react with thiomethyl-substituted acetylenes under palladium catalysis to yield functionalized products .

While specific biological activity data for 2-(Methylthio)phenylzinc iodide is limited, its application in organic synthesis implies potential relevance in pharmaceutical development. Organometallic compounds like this one often serve as intermediates in the synthesis of biologically active molecules .

2-(Methylthio)phenylzinc iodide can be synthesized through several methods:

  • Direct Reaction with Zinc: The compound can be prepared by reacting 2-(methylthio)iodobenzene with zinc dust in an appropriate solvent such as THF. This reaction typically requires an inert atmosphere to prevent oxidation .

    C7H7I+ZnC7H7ZnI\text{C}_7\text{H}_7\text{I}+\text{Zn}\rightarrow \text{C}_7\text{H}_7\text{ZnI}
  • In Situ Generation: In some protocols, the compound can be generated in situ during a reaction sequence involving other organometallic reagents .

2-(Methylthio)phenylzinc iodide finds applications primarily in:

  • Organic Synthesis: It is used extensively for constructing complex organic molecules through cross-coupling reactions.
  • Pharmaceutical Development: Its ability to form diverse carbon frameworks makes it valuable for synthesizing pharmaceutical compounds .

Several organozinc compounds share structural characteristics with 2-(Methylthio)phenylzinc iodide. Notable comparisons include:

Compound NameStructure FeaturesUnique Characteristics
Phenylzinc iodideLacks methylthio groupMore straightforward reactivity; less functionalized
2-(Ethoxycarbonyl)phenylzinc iodideContains an ethoxycarbonyl groupEnhanced reactivity due to additional functionalization
4-(Morpholino)methylphenylzinc iodideContains a morpholino groupDifferent reactivity profile due to nitrogen functionality

These comparisons illustrate the unique properties of 2-(Methylthio)phenylzinc iodide, particularly its ability to participate in a wide range of cross-coupling reactions due to the presence of the methylthio group, which can influence reactivity and selectivity .

Dates

Modify: 2023-08-19

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